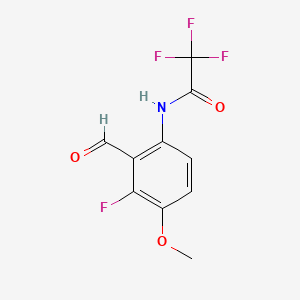

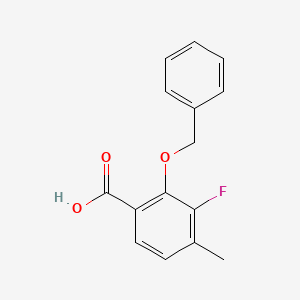

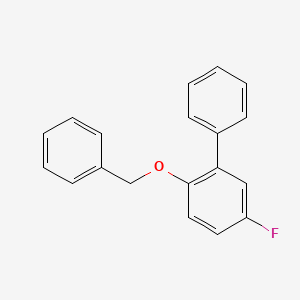

2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzyloxy)benzoic acid” is a type of organic compound that belongs to the class of benzoic acids and derivatives . Its molecular formula is C14H12O3 . It’s worth noting that the specific compound you’re asking about, “2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid”, would have additional fluorine and methyl groups, which would alter its properties and potential applications.

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a benzyloxy group (a benzene ring attached to an oxygen atom)^ . The specific locations of the fluorine and methyl groups in “this compound” would affect its molecular structure.Chemical Reactions Analysis

Benzyloxy compounds can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a reaction that forms carbon-carbon bonds . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)benzoic acid” would be influenced by its molecular structure. For instance, it has a molecular weight of 228.243 Da . The presence of additional fluorine and methyl groups in “this compound” would alter these properties.Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid has been used in various scientific research applications. In medicinal chemistry, it has been used as a precursor for drug synthesis, as a ligand for drug-target interactions, and as a starting material for the synthesis of other molecules. In materials science, it has been used to create polymers, copolymers, and nanomaterials with unique properties. It has also been used as a catalyst in organic reactions and as a reagent in the synthesis of other compounds.

Wirkmechanismus

Target of Action

It’s known that similar organoboron compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used in such reactions.

Mode of Action

In a Suzuki–Miyaura cross-coupling reaction, the compound would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid . This reaction is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science.

Pharmacokinetics

It’s known that organoboron compounds are generally stable and readily prepared , which suggests that they could have favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Organoboron compounds can be sensitive to air and moisture , which means that the reaction should be carried out under controlled conditions to ensure the stability and efficacy of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound is a highly reactive compound and should be handled with care in the laboratory. Additionally, it is important to note that this compound is a relatively new compound and its effects on biological systems are still being studied.

Zukünftige Richtungen

The potential applications of 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid are vast and the research into its various effects is ongoing. Some potential future directions for research include the development of new synthetic methods for the synthesis of this compound, the exploration of its effects on other biological targets, and the development of new materials based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments.

Synthesemethoden

2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid can be synthesized through various methods. The most common route involves the reaction of 4-methylbenzoic acid with benzyl bromide and potassium fluoride in the presence of a base. This reaction yields this compound in good yields. Other methods, such as the reaction of 4-methylbenzoic acid with benzyl alcohol and potassium fluoride in the presence of a base, can also be used to synthesize this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-methyl-2-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYFMAGBTYOEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)

![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)